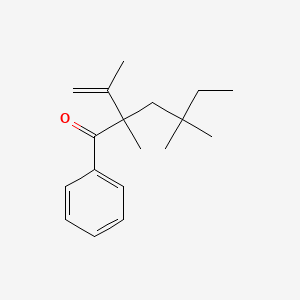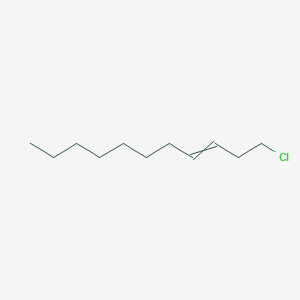
Anthracene, 1,9-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene, 1,9-diiodo- is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. The compound is characterized by the substitution of iodine atoms at the 1 and 9 positions of the anthracene molecule. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anthracene, 1,9-diiodo- typically involves the iodination of anthracene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or iodine monochloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under reflux conditions. The reaction can be represented as follows:
C14H10+2I2→C14H8I2+2HI
Industrial Production Methods: Industrial production of anthracene, 1,9-diiodo- may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Anthracene, 1,9-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the iodine atoms can yield anthracene or other partially reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Oxidation: Anthraquinone and its derivatives.
Reduction: Anthracene and partially reduced intermediates.
Aplicaciones Científicas De Investigación
Anthracene, 1,9-diiodo- finds applications in several scientific research fields:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of biological systems and as a probe in fluorescence microscopy due to its photophysical properties.
Medicine: Investigated for potential use in photodynamic therapy and as a component in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Mecanismo De Acción
The mechanism of action of anthracene, 1,9-diiodo- is largely dependent on its interaction with light and its ability to participate in photochemical reactions. The compound can absorb light and undergo intersystem crossing to form excited states, which can then interact with molecular oxygen to produce reactive oxygen species (ROS). These ROS can induce various chemical transformations, making the compound useful in photodynamic therapy and other applications.
Comparación Con Compuestos Similares
- Anthracene, 9,10-diiodo-
- Anthracene, 1,8-diiodo-
- Anthracene, 2,6-diiodo-
Comparison: Anthracene, 1,9-diiodo- is unique due to the specific positioning of the iodine atoms, which affects its electronic properties and reactivity. Compared to other diiodo-anthracene derivatives, the 1,9-substitution pattern provides distinct photophysical characteristics and makes it more suitable for certain applications, such as in the development of advanced materials for electronic devices.
Propiedades
Número CAS |
820208-65-9 |
|---|---|
Fórmula molecular |
C14H8I2 |
Peso molecular |
430.02 g/mol |
Nombre IUPAC |
1,9-diiodoanthracene |
InChI |
InChI=1S/C14H8I2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H |
Clave InChI |
PDFYWZUXMIBSJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B15158435.png)

![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)-](/img/structure/B15158448.png)

![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)



![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)

![4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol](/img/structure/B15158522.png)
![1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)-](/img/structure/B15158529.png)
